(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride
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Overview
Description
(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride is an organic compound with the molecular formula C13H20ClN It is a hydrochloride salt form of an amine, characterized by the presence of a phenyl group attached to a butyl chain and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride typically involves the reaction of (3-phenylbutyl)amine with prop-2-en-1-yl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. It is studied for its pharmacological effects and mechanism of action.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride
- (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrobromide
- (3-Phenylbutyl)(prop-2-en-1-yl)amine sulfate
Uniqueness
(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-phenyl-N-prop-2-enylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13;/h3-8,12,14H,1,9-11H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMUNFRUUPARLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCC=C)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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